molecular formula C22H18N2O B14714495 (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone CAS No. 7148-91-6

(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone

Cat. No.: B14714495
CAS No.: 7148-91-6
M. Wt: 326.4 g/mol
InChI Key: ZVLZBNRHKZUUOD-UHFFFAOYSA-N
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Description

(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring fused with phenyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone typically involves the reaction of hydrazine derivatives with chalcones under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory or antimicrobial activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. Researchers investigate its efficacy in treating various conditions, including infections and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-methylphenyl)methanone
  • (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-chlorophenyl)methanone
  • (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-nitrophenyl)methanone

Uniqueness

Compared to similar compounds, (4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone stands out due to its specific phenyl group arrangement. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

7148-91-6

Molecular Formula

C22H18N2O

Molecular Weight

326.4 g/mol

IUPAC Name

(4-phenyl-4,5-dihydro-3H-pyrazol-3-yl)-(4-phenylphenyl)methanone

InChI

InChI=1S/C22H18N2O/c25-22(21-20(15-23-24-21)18-9-5-2-6-10-18)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2

InChI Key

ZVLZBNRHKZUUOD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(N=N1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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